molecular formula C7H9N3OS B13507393 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one CAS No. 175595-87-6

2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B13507393
CAS No.: 175595-87-6
M. Wt: 183.23 g/mol
InChI Key: LJZJIMRIOGODSV-UHFFFAOYSA-N
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Description

2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one is an organic heterobicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process can be carried out under reflux conditions using methanol sodium (MeONa) in butanol (BuOH). The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

175595-87-6

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N3OS/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12)

InChI Key

LJZJIMRIOGODSV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC(=S)NC2=O

Origin of Product

United States

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